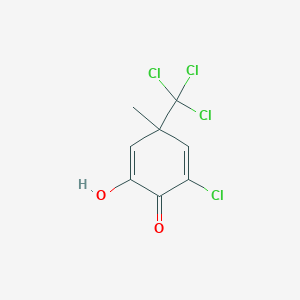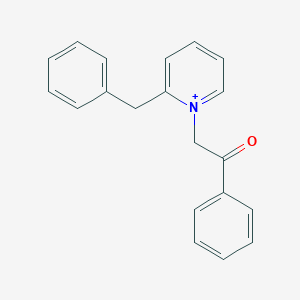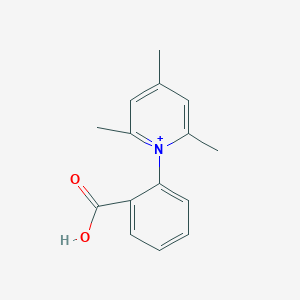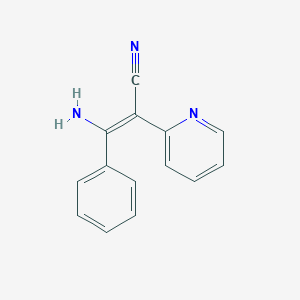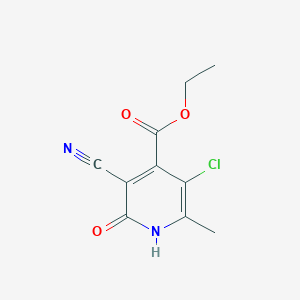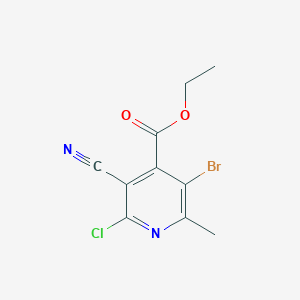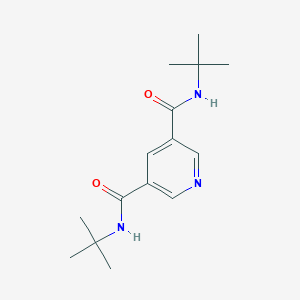![molecular formula C19H15NO3S B289866 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is a chemical compound that has been widely studied in scientific research. It has shown potential in various applications, including medicinal chemistry and organic synthesis.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. This could lead to the inhibition of cell growth and proliferation, which could be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activity. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one limitation is that the compound is relatively expensive, which may limit its use in large-scale experiments.
Future Directions
There are many potential future directions for the study of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to explore its potential as a starting material for the synthesis of other bioactive compounds. Additionally, the compound could be further studied for its potential in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
In conclusion, 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to improve efficiency and reduce cost. The compound has various biochemical and physiological effects, including anti-cancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. While there are advantages and limitations for lab experiments, there are many potential future directions for the study of this compound.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one involves the reaction between 2-aminobenzophenone and phenylsulfonyl chloride in the presence of a base. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to improve the efficiency of the reaction and reduce the cost of production.
Scientific Research Applications
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds with potential biological activity. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
properties
Molecular Formula |
C19H15NO3S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydrobenzo[h]quinolin-4-one |
InChI |
InChI=1S/C19H15NO3S/c21-18-12-13-20(24(22,23)15-7-2-1-3-8-15)19-16-9-5-4-6-14(16)10-11-17(18)19/h1-11H,12-13H2 |
InChI Key |
WYONSPQJLXTCFF-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C(C1=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=C(C1=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
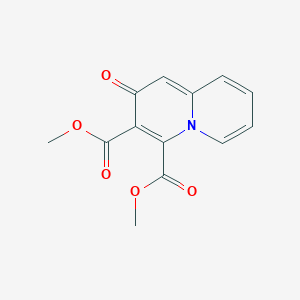
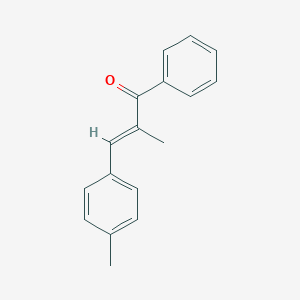

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
